Benzyl 2-(2-((methylsulfonyl)oxy)-ethyl)morpholine-4-carboxylate
Overview
Description
Benzyl 2-(2-((methylsulfonyl)oxy)-ethyl)morpholine-4-carboxylate: is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-((methylsulfonyl)oxy)-ethyl)morpholine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the morpholine ring, which can be derived from 1,2-amino alcohols, aziridines, or epoxides.
Coupling Reaction: The morpholine ring is then coupled with benzyl chloroformate to introduce the benzyl group.
Final Product Formation: The final step involves the esterification of the carboxylate group to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-((methylsulfonyl)oxy)-ethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
Benzyl 2-(2-((methylsulfonyl)oxy)-ethyl)morpholine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 2-(2-((methylsulfonyl)oxy)-ethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The pathways involved include:
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the benzyl and sulfonyl groups.
Benzyl Morpholine: Lacks the sulfonyl group but has the benzyl group.
Methylsulfonyl Morpholine: Contains the sulfonyl group but lacks the benzyl group.
Uniqueness
Benzyl 2-(2-((methylsulfonyl)oxy)-ethyl)morpholine-4-carboxylate is unique due to the presence of both the benzyl and methylsulfonyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
benzyl 2-(2-methylsulfonyloxyethyl)morpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-23(18,19)22-9-7-14-11-16(8-10-20-14)15(17)21-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIVISHBHFTIBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1CN(CCO1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.